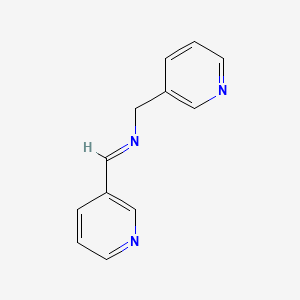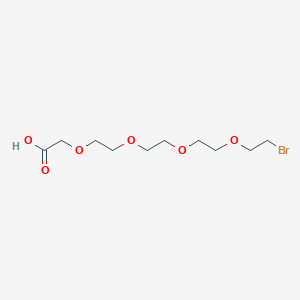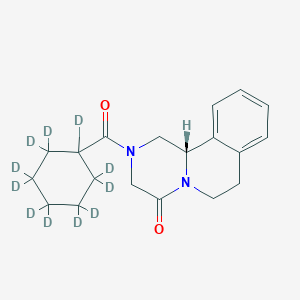![molecular formula C26H22O8P2 B11928026 [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)
[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[1,2-二苯基-2-(4-膦酰氧基苯基)乙烯基]苯基]二氢磷酸是一种复杂的化合物,在多个科学领域中都有着重要的应用。该化合物以其独特的结构特征而闻名,其中包括多个苯基和一个磷酸基团。其化学性质使其成为有机化学、生物化学和材料科学领域中一个宝贵的研究课题。
准备方法
合成路线和反应条件
[4-[1,2-二苯基-2-(4-膦酰氧基苯基)乙烯基]苯基]二氢磷酸的合成通常涉及多步有机反应。该过程从核心苯结构的制备开始,然后引入乙烯基,随后添加磷酸基团。这些反应中常用的试剂包括苯硼酸、乙二醇和磷酸。反应条件通常需要控制温度并使用催化剂,以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产是使用间歇式或连续流反应器进行放大生产的。该过程涉及与实验室合成相同的步骤,但针对效率和成本效益进行了优化。工业生产还可以采用先进的纯化技术,例如色谱和结晶,以达到所需的产物质量。
化学反应分析
反应类型
[4-[1,2-二苯基-2-(4-膦酰氧基苯基)乙烯基]苯基]二氢磷酸经历各种化学反应,包括:
氧化: 该反应通常涉及使用氧化剂,例如高锰酸钾或过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 该化合物可以参与亲核取代反应,其中磷酸基团可以被其他官能团取代。
常用的试剂和条件
涉及该化合物的反应通常需要特定的试剂和条件才能有效进行。例如,氧化反应可以在酸性或碱性介质中进行,而还原反应通常在无水条件下进行,以防止副反应发生。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生酚类衍生物,而还原可以产生醇或胺。取代反应可以产生各种各样的官能化衍生物,具体取决于所使用的亲核试剂。
科学研究应用
化学
在化学领域中,[4-[1,2-二苯基-2-(4-膦酰氧基苯基)乙烯基]苯基]二氢磷酸被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机理和开发新的合成方法。
生物学
在生物学研究中,研究了该化合物与生物分子的潜在相互作用。其磷酸基团使其成为研究磷酸化过程的候选化合物,磷酸化过程在细胞信号传导和代谢中至关重要。
医药
在医药领域,正在探索[4-[1,2-二苯基-2-(4-膦酰氧基苯基)乙烯基]苯基]二氢磷酸的潜在治疗应用。它与生物靶标相互作用的能力表明它可用于药物开发,特别是在设计针对特定酶或受体的抑制剂方面。
工业
在工业应用中,该化合物用于开发先进材料。其结构特性使其适用于制造具有特定机械和化学特性的聚合物和其他材料。
作用机制
[4-[1,2-二苯基-2-(4-膦酰氧基苯基)乙烯基]苯基]二氢磷酸的作用机制涉及其通过苯基和磷酸基团与分子靶标的相互作用。这些相互作用可以调节酶和受体的活性,影响各种生化途径。该化合物进行磷酸化和去磷酸化反应的能力在调节细胞过程方面尤为重要。
相似化合物的比较
类似化合物
[4-[1,2-二苯基-2-(4-羟基苯基)乙烯基]苯基]二氢磷酸: 该化合物不同之处在于它具有羟基而不是膦酰氧基。
[4-[1,2-二苯基-2-(4-甲氧基苯基)乙烯基]苯基]二氢磷酸: 该变体在膦酰氧基位置包含一个甲氧基。
独特性
[4-[1,2-二苯基-2-(4-膦酰氧基苯基)乙烯基]苯基]二氢磷酸的独特性在于它的膦酰氧基,它赋予了独特的化学反应性和生物活性。这一特性使其与类似化合物区分开来,并使其成为各种科学学科中一个有价值的研究对象。
属性
分子式 |
C26H22O8P2 |
|---|---|
分子量 |
524.4 g/mol |
IUPAC 名称 |
[4-[1,2-diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C26H22O8P2/c27-35(28,29)33-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)34-36(30,31)32/h1-18H,(H2,27,28,29)(H2,30,31,32) |
InChI 键 |
AHEKEONWUHBVNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)


![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)




![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)





